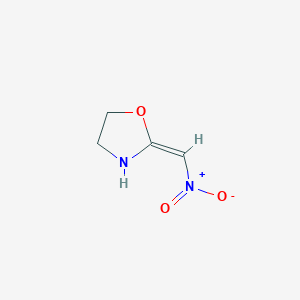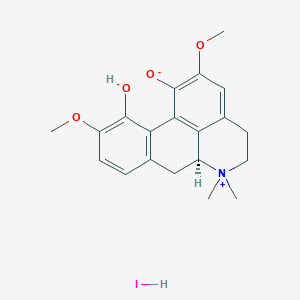
Magnoflorine iodide, (+)-(RG)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnoflorine iodide, (+)-(RG) is a quaternary aporphine alkaloid widely distributed among various plant families such as Magnoliaceae, Menispermaceae, Berberidaceae, and Papaveraceae . This compound exhibits numerous therapeutic properties, including neuropsychopharmacological, anti-anxiety, immunomodulatory, anti-inflammatory, antioxidant, and antifungal activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnoflorine iodide can be isolated from the roots of Berberis cretica L. using counter-current partition chromatography (CPC) . The extraction conditions typically involve an extraction temperature of 80°C, an extraction time of 10 minutes, and three extraction cycles . The compound can also be synthesized using ammonium formate, ammonium acetate, formic acid, acetic acid, and ammonia solutions to increase the formation of sharp and even peaks and reduce elution time .
Industrial Production Methods
Industrial production methods for magnoflorine iodide are not well-documented in the literature. the isolation and purification techniques used in laboratory settings, such as CPC and high-performance liquid chromatography (HPLC), can be scaled up for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Magnoflorine iodide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Substitution reactions often involve halogenating agents like iodine or bromine .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of magnoflorine iodide can yield quinone derivatives, while reduction can produce dihydro derivatives .
Applications De Recherche Scientifique
Magnoflorine iodide has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the behavior of quaternary alkaloids in various chemical reactions.
Medicine: Explored for its potential therapeutic applications in treating cancer, inflammation, anxiety, and fungal infections
Industry: Utilized in the development of antifungal agents and other pharmaceuticals.
Mécanisme D'action
Magnoflorine iodide exerts its effects through various molecular targets and pathways. It has been shown to inhibit the formation of biofilms by Candida albicans, reduce oxidative stress, and modulate immune responses . The compound also induces apoptosis and cell cycle arrest in cancer cells by affecting key signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Magnoflorine chloride: Another quaternary aporphine alkaloid with similar biological activities.
Thalictrine iodide: Shares structural similarities and exhibits antifungal and antioxidant properties.
Uniqueness
Its ability to inhibit biofilm formation and induce apoptosis in cancer cells makes it a promising candidate for further investigation and development .
Propriétés
Formule moléculaire |
C20H24INO4 |
|---|---|
Poids moléculaire |
469.3 g/mol |
Nom IUPAC |
(6aS)-11-hydroxy-2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1-olate;hydroiodide |
InChI |
InChI=1S/C20H23NO4.HI/c1-21(2)8-7-12-10-15(25-4)20(23)18-16(12)13(21)9-11-5-6-14(24-3)19(22)17(11)18;/h5-6,10,13H,7-9H2,1-4H3,(H-,22,23);1H/t13-;/m0./s1 |
Clé InChI |
ODRHNGNRVVELAJ-ZOWNYOTGSA-N |
SMILES isomérique |
C[N+]1(CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)[O-])OC)C.I |
SMILES canonique |
C[N+]1(CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)[O-])OC)C.I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


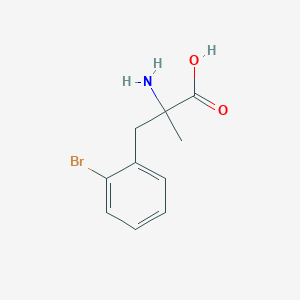
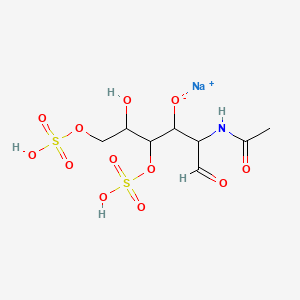
![1,4-Bis(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan](/img/structure/B12322284.png)

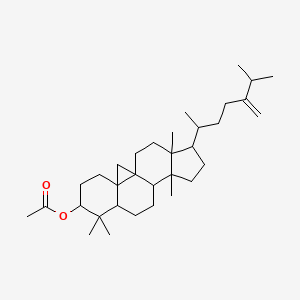
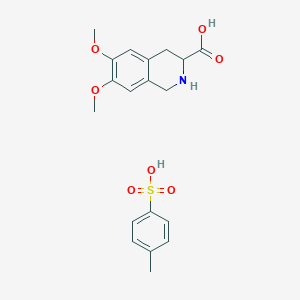
![[(2S,4R)-4,5-Bis(acetyloxy)oxolan-2-YL]methyl benzoate](/img/structure/B12322332.png)
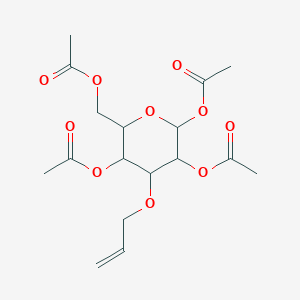
![13-ethyl-17-ethynyl-3-methoxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B12322339.png)
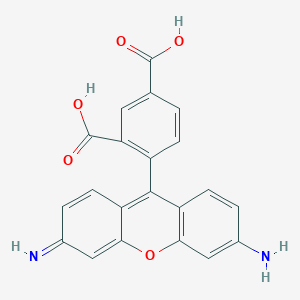
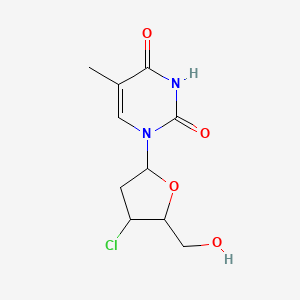
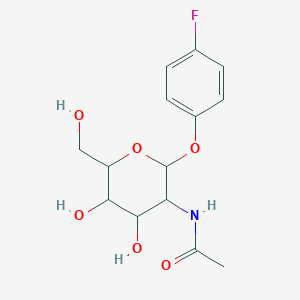
![oxidanium;1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;gold;tetrafluoroborate](/img/structure/B12322370.png)
